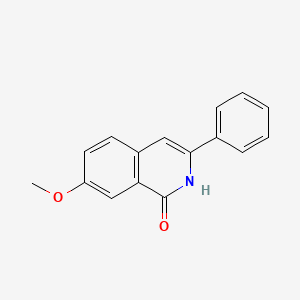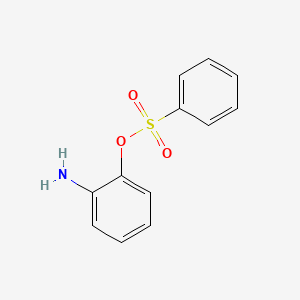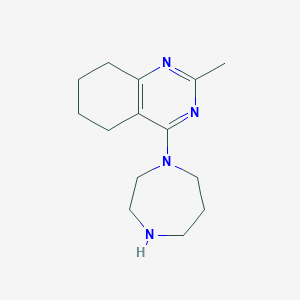
(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridin-3-ol with pyridine-3-boronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction is conducted in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are essential to achieve consistent quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new ligands for catalysis and in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It is also employed in the development of boron-containing drugs and as a tool for investigating enzyme inhibition mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules. This interaction can inhibit the activity of enzymes, such as proteasomes, by blocking their active sites. The compound’s ability to form stable complexes with biological targets underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (6-Chloropyridin-3-yl)boronic acid
- (6-Methoxypyridin-3-yl)boronic acid
- (6-Fluoropyridin-3-yl)boronic acid
Comparison: Compared to similar compounds, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid exhibits unique properties due to the presence of both the chloropyridinyl and boronic acid groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the presence of the chloropyridinyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
918138-40-6 |
|---|---|
Molekularformel |
C10H8BClN2O3 |
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
[6-(6-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-9-3-2-8(6-13-9)17-10-4-1-7(5-14-10)11(15)16/h1-6,15-16H |
InChI-Schlüssel |
WCQMCCBZIVGGCM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)OC2=CN=C(C=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
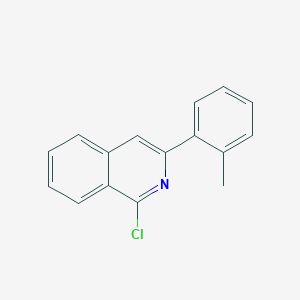
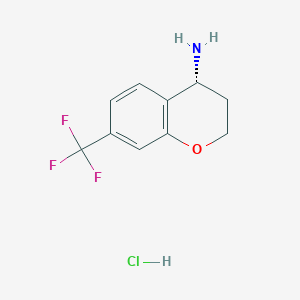

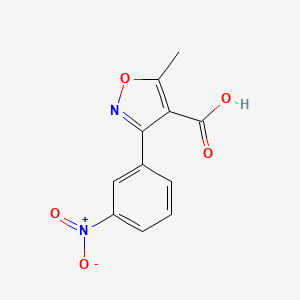
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)


